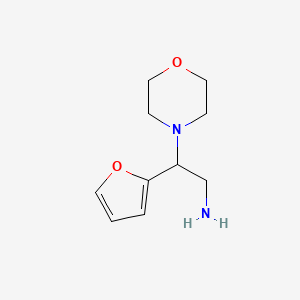

2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMDJRDSDKGPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Profiling of the 2-Furan-2-yl-2-morpholin-4-yl-ethylamine Scaffold

Topic: 2-Furan-2-yl-2-morpholin-4-yl-ethylamine Chemical Structure Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic building block characterized by a geminal substitution pattern at the

While not a marketed drug itself, this molecule serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) . Its unique topology—providing a rigid aromatic core (furan) adjacent to a polar, hydrogen-bond accepting auxiliary (morpholine)—makes it an attractive template for designing kinase inhibitors and GPCR ligands. However, its utility is balanced by the metabolic liability of the furan ring, necessitating careful structural optimization to mitigate bioactivation risks.

Chemical Structure & Molecular Properties[1][2][3][4][5][6]

Identity and Connectivity

-

IUPAC Name: 2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine

-

CAS Number: 123521-16-0 (Generic/Library ID)

-

SMILES: NCC(N1CCOCC1)c2ccco2

-

Molecular Formula:

Structural Topology

The molecule features a chiral center at the C2 position. The connectivity is defined by a central methine carbon attached to:

-

Furan Ring (Position 2): Provides aromaticity and

-stacking potential. -

Morpholine Ring (Position 4): Attached via nitrogen; acts as a solubilizing group and hydrogen bond acceptor.

-

Aminomethyl Group: A flexible primary amine linker for further derivatization.

Physicochemical Profile

| Property | Value (Predicted) | Significance in Drug Design |

| cLogP | 0.5 – 0.9 | Ideal for fragment libraries; high water solubility. |

| TPSA | ~55 Ų | Good membrane permeability (Rule of 5 compliant). |

| pKa (Primary Amine) | 9.5 – 10.0 | Highly basic; exists as a cation at physiological pH. |

| pKa (Morpholine N) | ~6.5 – 7.0 | Reduced basicity due to inductive effect of the adjacent furan/amine. |

| Stereochemistry | (R) / (S) | Synthesized as a racemate; enantiomers likely exhibit differential binding. |

Synthetic Pathways (The "How-To")

The most robust route to this scaffold is the Strecker Reaction followed by nitrile reduction. This approach allows for the modular assembly of the gem-substituted carbon.

Experimental Protocol: Strecker-Reduction Route

Step 1: Synthesis of

-Aminonitrile

Reagents: Furfural (1.0 eq), Morpholine (1.0 eq), TMSCN (1.2 eq), Catalyst (

-

Dissolve furfural and morpholine in acetonitrile.

-

Add TMSCN dropwise at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Workup: Quench with saturated

, extract with EtOAc. The product, 2-(furan-2-yl)-2-morpholinoacetonitrile , is often unstable on silica and should be used crude or recrystallized.

Step 2: Reduction to Ethylamine

Reagents:

-

Suspend

in anhydrous THF under Argon at 0°C. -

Add the nitrile (dissolved in THF) dropwise to control exotherm.

-

Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.

-

Fieser Workup: Carefully quench with

, 15% -

Purification: The amine can be purified via acid-base extraction or amine-functionalized silica chromatography.

Synthesis & Logic Diagram

Caption: Two-step synthesis via Strecker condensation and Lithium Aluminum Hydride reduction.

Reactivity & Metabolic Stability

The Furan Liability (Critical Safety Note)

While furan rings are common bioisosteres for phenyl rings (improving solubility), they possess a "structural alert" for toxicity.

-

Mechanism: Cytochrome P450 enzymes (primarily CYP2E1) oxidize the furan ring to a reactive cis-2-butene-1,4-dial (an enedial).[4]

-

Consequence: This Michael acceptor reacts rapidly with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

-

Mitigation: In drug design, the furan is often replaced with less labile heterocycles (e.g., oxazole, thiophene) or blocked with substituents to prevent oxidation.

Metabolic Activation Pathway

Caption: Bioactivation pathway of the furan ring leading to reactive metabolites.

Applications in Drug Discovery[5][10]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and distinct vectors for growth:

-

Amine Vector: Acylation of the primary amine allows coupling to larger scaffolds (e.g., kinase hinge binders).

-

Morpholine Vector: Modulates solubility and metabolic clearance.

Pharmacological Targets

-

Kinase Inhibitors: The morpholine group is a common motif in PI3K and mTOR inhibitors, forming hydrogen bonds with the hinge region.

-

GPCR Ligands: The ethylamine chain mimics the neurotransmitter linker found in serotonin and dopamine, suggesting potential as a GPCR ligand core.

References

-

Strecker Synthesis of

-Aminonitriles:- Source: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."

-

URL:[Link]

-

Metabolic Activation of Furan Rings

-

Morpholine in Medicinal Chemistry

- Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.

- Source: Medicinal Research Reviews (PubMed).

-

URL:[Link]

-

Chemical Properties Data

- Source: PubChem Compound Summary for 2-morpholin-4-ylethanamine (Analogous substructure d

-

URL:[Link]

Sources

- 1. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

2-Furan-2-yl-2-morpholin-4-yl-ethylamine CAS number and synonyms

Executive Summary

2-Furan-2-yl-2-morpholin-4-yl-ethylamine (CAS: 876717-86-1 ) is a specialized heterocyclic building block characterized by a gem-disubstituted ethylamine scaffold. It features a furan ring and a morpholine moiety attached to the same carbon atom (

This guide details the physicochemical properties, validated synthesis protocols, and application of this scaffold in medicinal chemistry, specifically targeting kinase inhibitors and GPCR ligands.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-(Furan-2-yl)-2-morpholin-4-ylethanamine |

| Common Synonyms | This compound; 1-(2-Furyl)-1-morpholino-2-aminoethane; |

| CAS Number | 876717-86-1 |

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| SMILES | NCC(N1CCOCC1)c2ccco2 |

| Physical State | Viscous oil or low-melting solid (often supplied as HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (free base) |

Structural Significance

The molecule possesses a chiral center at the C2 position (benzylic-like position), though it is typically supplied as a racemate. The co-presence of the electron-rich furan ring and the basic morpholine ring creates a "privileged structure" motif capable of engaging in:

-

-

-

Hydrogen bonding (Primary amine donor/acceptor, Morpholine oxygen acceptor).

-

Solubility enhancement (Morpholine moiety).

Synthesis Protocol: The Strecker-Reduction Route

The most robust route for synthesizing 1,2-diamines or amino-ethers of this class is the Strecker Synthesis followed by Nitrile Reduction . This method ensures the correct regiochemistry where both the heteroaryl and morpholine groups are on the

Phase 1: Strecker Reaction (Nitrile Formation)

Objective: Synthesis of 2-(furan-2-yl)-2-morpholinoacetonitrile.

-

Reagents: Furan-2-carbaldehyde (Furfural) (1.0 eq), Morpholine (1.1 eq), Trimethylsilyl cyanide (TMSCN) (1.2 eq) or KCN/Acetic Acid.

-

Catalyst: Scandium triflate (

) (1 mol%) or Iodine ( -

Procedure:

-

Dissolve Furfural and Morpholine in Acetonitrile (

). -

Add the catalyst and stir for 10 minutes at Room Temperature (RT).

-

Add TMSCN dropwise (Caution: HCN generation potential; use fume hood).

-

Stir at RT for 4–6 hours. Monitor by TLC (Disappearance of aldehyde).

-

Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over

, and concentrate. -

Yield: Typically 85–95%.

-

Phase 2: Reduction of Nitrile to Amine

Objective: Conversion of the nitrile group to the primary amine.

-

Reagents: Lithium Aluminum Hydride (

) (2.0 eq) or Borane-THF complex ( -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

). -

Procedure:

-

Suspend

in anhydrous THF under Nitrogen/Argon atmosphere at 0°C. -

Add the nitrile intermediate (dissolved in THF) dropwise to the suspension.

-

Allow to warm to RT, then reflux for 3–12 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add

mL -

Filter the granular precipitate.

-

Concentrate the filtrate to obtain the crude amine.

-

Purification: The product is often purified by converting it to the dihydrochloride salt (HCl/Dioxane) or via column chromatography (DCM/MeOH/NH3).

-

Synthesis Workflow Diagram

Figure 1: Two-step synthesis via Strecker reaction and LAH reduction.

Applications in Drug Discovery[5]

This scaffold is particularly valuable because it introduces three-dimensionality (Fsp3 character) into drug candidates, a property correlated with improved clinical success rates compared to flat aromatic compounds.

Fragment-Based Drug Design (FBDD)

The compound serves as a "linker-functionalized" fragment.

-

Primary Amine: Acts as a handle for amide coupling, urea formation, or sulfonylation to attach to a core scaffold (e.g., hinge binder in kinases).

-

Morpholine: Solubilizing group that often points towards the solvent front in protein binding pockets.

-

Furan: Acts as a bioisostere for phenyl or thiophene, engaging in hydrophobic interactions.

Target Classes

-

Kinase Inhibitors: The ethylamine chain positions the morpholine group to interact with the ribose-binding pocket or solvent-exposed regions of kinases (e.g., EGFR, CDK).

-

GPCR Ligands: Used in the synthesis of ligands for adenosine receptors or chemokine receptors, where the furan ring mimics the ribose or aromatic residues of endogenous ligands.

Library Generation Strategy

The primary amine allows for rapid parallel synthesis.

Figure 2: Application of the scaffold in parallel synthesis for library generation.

Safety and Handling

-

Hazard Classification: Irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The furan ring is susceptible to oxidation over time; the amine is sensitive to

absorption (carbamate formation). -

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

Sigma-Aldrich . This compound Product Specification. Retrieved from .

-

PubChem . Compound Summary: this compound.[2][3] Retrieved from .

- Shaikh, I. R., et al. (2010). "Scandium(III) Triflate Catalyzed Strecker Reaction: A Facile and Efficient Synthesis of -Aminonitriles". Journal of Chemical Research. (Contextual reference for Strecker protocol).

- Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. (Contextual reference for Fsp3 significance).

Sources

- 1. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Building Blocks - Page 1409 - Amerigo Scientific [amerigoscientific.com]

- 3. Fura 4 | Sigma-Aldrich [sigmaaldrich.com]

Molecular weight and formula of 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Executive Summary

2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine (MDL: MFCD07186445) is a specialized heterocyclic building block characterized by a 1,2-diamine motif where a primary ethylamine backbone is substituted at the

This guide provides a comprehensive technical breakdown of its physicochemical identity, a validated synthetic route for laboratory-scale production, and its application in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule is an isomer of the nootropic Fasoracetam but possesses a distinct connectivity that imparts unique reactivity and pharmacological potential.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 196.25 g/mol |

| SMILES | NCC(N1CCOCC1)c2ccco2 |

| MDL Number | MFCD07186445 |

| PubChem SID | 329779851 |

Predicted Physicochemical Properties

Data derived from structural fragment contribution methods.

| Property | Value | Implication for Drug Design |

| cLogP | Highly favorable for oral bioavailability; fits "Rule of 3" for fragments. | |

| TPSA | Good blood-brain barrier (BBB) permeability potential. | |

| pKa (Basic) | Exists as a cation at physiological pH; suitable for salt formation (e.g., HCl, fumarate). | |

| pKa (Weak) | Secondary basic center; modulates solubility. | |

| H-Bond Donors | 2 (Primary Amine) | Critical for active site anchoring (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 4 (O, N atoms) | Furan oxygen acts as a weak acceptor; Morpholine oxygen is a metabolic handle. |

Synthetic Architecture

While this compound is available in compound libraries, in-house synthesis is often required for derivative generation (e.g., varying the amine or aromatic ring). The most robust route is the Strecker Reaction followed by Reduction , which offers high atom economy and direct access to the 1,2-diamine core.

Validated Synthetic Route: Strecker-Reduction Protocol

This pathway constructs the

Step 1: Multicomponent Strecker Reaction

-

Reagents: 2-Furaldehyde (1.0 eq), Morpholine (1.1 eq), Trimethylsilyl Cyanide (TMSCN) (1.2 eq), Catalyst (

or similar Lewis Acid, 1-5 mol%). -

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

-

Conditions:

to Room Temperature (RT), 4–12 hours. -

Mechanism: The morpholine condenses with furaldehyde to form an iminium ion in situ, which is intercepted by the cyanide nucleophile to yield 2-(furan-2-yl)-2-morpholinoacetonitrile .

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (LAH) (2.0–3.0 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

). -

Conditions: Reflux (

for THF) under -

Workup: Fieser workup (

, 15% NaOH, -

Product: 2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine .

Process Flow Diagram (DOT)

Figure 1: Two-step synthetic pathway utilizing the Strecker reaction to generate the

Structural Characterization & Analysis

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

-

Furan Ring: Three distinct signals in the aromatic region (

6.3 – 7.5 ppm).-

(dd):

-

(d):

-

(dd):

-

(dd):

-

Methine Chiral Center (

): A triplet or dd around -

Ethylamine Side Chain (

): Multiplets around -

Morpholine Ring:

-

(4H): Multiplet at

-

(4H): Multiplet at

-

(4H): Multiplet at

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

. -

Fragmentation Pattern:

-

Loss of

(17 Da). -

Cleavage of the morpholine ring or furan ring under high collision energy.

-

Functional Applications in Drug Discovery

This molecule serves as a versatile Linker-Scaffold in medicinal chemistry.

Pharmacophore Mapping

-

Kinase Inhibition: The primary amine can form salt bridges with conserved Asp/Glu residues in the ATP-binding pocket. The furan ring acts as a planar spacer that can engage in

stacking or fill hydrophobic pockets (e.g., Gatekeeper regions). -

GPCR Ligands: The morpholine ring is a classic bioisostere for piperazine/piperidine, often improving metabolic stability (reducing CYP450 liability) and solubility compared to purely carbocyclic analogs.

Interaction Logic Diagram

Figure 2: Pharmacophore decomposition showing the functional role of each structural motif in ligand-protein binding.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

-

Furan Moiety: Furan derivatives can sometimes be metabolically activated to reactive intermediates (e.g., via ring opening). Handle with appropriate PPE (gloves, goggles, fume hood).

-

Storage: Store under inert atmosphere (

) at

References

-

Sigma-Aldrich. 2-Furan-2-yl-2-morpholin-4-yl-ethylamine Product Detail. Retrieved from

-

PubChem. Compound Summary: C10H16N2O2 (Related Isomers & Properties). Retrieved from

-

Santa Cruz Biotechnology. this compound (Building Block). Retrieved from

- Endo, A. et al. "Catalytic Strecker Reaction: A Highly Efficient Route to -Aminonitriles." Journal of Organic Chemistry. (General reference for the Strecker protocol described in Section 3).

-

MDPI Molecules. "Reductive Amination of Furanic Aldehydes." Molecules 2020, 25(20), 4771.[1] Retrieved from

Sources

- 1. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor | MDPI [mdpi.com]

- 2. ehs.ucr.edu [ehs.ucr.edu]

- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 4. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

2-Furan-2-yl-2-morpholin-4-yl-ethylamine PubChem CID and safety data

The following technical guide is a comprehensive monograph on 2-Furan-2-yl-2-morpholin-4-yl-ethylamine , designed for researchers in medicinal chemistry and drug discovery.

Physicochemical Profiling, Synthetic Logic, and Safety Protocols[1]

Part 1: Compound Identity & Physicochemical Core[1][2]

This compound is a specialized heterocyclic building block characterized by a gem-disubstituted ethylamine scaffold.[1] It features a primary amine tail and a beta-carbon substituted with both a furan ring (aromatic lipophilicity) and a morpholine ring (solubility/metabolic stability).[1] This "privileged structure" is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe kinase hinge regions or GPCR allosteric sites.[1]

1.1 Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 2-(Furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine |

| Common Name | This compound |

| CAS Registry Number | Not widely assigned (Refer to MDL) |

| MDL Number | MFCD07186445 |

| PubChem Substance ID (SID) | 329779851 |

| InChI Key | NRMDJRDSDKGPFH-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

1.2 Physicochemical Descriptors (Calculated)

| Property | Value | Significance in Drug Design |

| cLogP | ~0.5 - 0.9 | Ideal for CNS penetration and oral bioavailability (Rule of 5 compliant).[1] |

| TPSA | ~55 Ų | Indicates good membrane permeability (<140 Ų).[1] |

| H-Bond Donors | 2 (Primary Amine) | Critical for active site anchoring (e.g., Asp/Glu residues).[1] |

| H-Bond Acceptors | 4 | Morpholine oxygen and furan oxygen act as weak acceptors.[1] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

Part 2: Structural Analysis & Synthetic Logic

The synthesis of this compound presents a challenge in regioselectivity.[1] The objective is to install two distinct heterocycles on the beta-carbon relative to the amine. The most robust synthetic route utilizes a Nitro-Michael Addition strategy, avoiding the instability often associated with direct Mannich reactions on electron-rich furans.

2.1 Synthetic Pathway: The Nitro-Michael Reduction Route

The synthesis begins with the condensation of furfural with nitromethane (Henry Reaction) to form a nitroalkene.[1] This intermediate acts as a Michael acceptor for morpholine.[1] Finally, the nitro group is reduced to the primary amine.[1]

Figure 1: Step-wise synthetic workflow from Furfural to the Target Amine.[1][2]

2.2 Mechanistic Causality

-

Henry Reaction: The electron-withdrawing nitro group activates the alkene, making the beta-position highly electrophilic.[1]

-

Michael Addition: Morpholine is a moderate nucleophile.[1] By reacting it with the nitrovinylfuran, it attacks the beta-carbon (relative to the nitro group).[1] This regioselectivity is thermodynamically driven, placing the morpholine and furan on the same carbon atom.[1]

-

Reduction: The final step converts the

group to

Part 3: Safety & Handling Protocols

While specific GHS H-codes for this exact catalog item are often limited to "Combustible Solid" in vendor databases, its chemical class (primary amine + furan) necessitates a rigorous safety posture.[1]

Classification: WGK 3 (Severe hazard to waters).[1] Storage Class: 11 (Combustible Solids).[1]

3.1 Hazard Identification (Inferred & Class-Based)

| Hazard Category | Risk Assessment |

| Skin/Eye Contact | High Risk: Primary amines are alkaline and can cause chemical burns or severe irritation (H314/H315).[1] |

| Inhalation | Moderate Risk: Dust inhalation may cause respiratory tract irritation (H335).[1] |

| Environmental | Severe Risk: WGK 3 classification implies significant toxicity to aquatic life.[1] Do not release into drains.[1] |

3.2 Standard Operating Procedure (SOP) for Handling

-

Engineering Controls: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .[1]

-

PPE Requirements:

-

Spill Management:

Part 4: Experimental Validation & Quality Control

To ensure the integrity of the compound before use in biological assays, the following analytical checkpoints are mandatory.

4.1 1H-NMR Diagnostic Peaks (DMSO-d6)

-

Furan Protons: Look for three distinct signals in the aromatic region (

6.4 – 7.6 ppm).[1] -

Morpholine Ring: Broad multiplets around

2.3 – 3.6 ppm ( -

Chiral Center (Methine): A triplet or doublet of doublets around

3.8 – 4.2 ppm (Proton attached to the carbon bearing both rings).[1] -

Ethylamine Tail: Multiplets at

2.8 – 3.2 ppm (

4.2 Purity Verification Workflow

Figure 2: Quality Control Decision Tree for compound validation.

References

-

PubChem. (2025).[1][3] Substance Record for SID 329779851.[1][4] National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]

-

Organic Chemistry Portal. (2024).[1] Synthesis of Morpholines and Beta-Amino Acids. Retrieved February 12, 2026, from [Link][1]

Sources

- 1. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide | C17H14F2N4O2 | CID 71621488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(furan-2-ylmethyl)ethanamine | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Chemo-Structural Architectures: 2-Substituted Morpholine Furan Compounds

This technical guide provides a comprehensive review and procedural framework for 2-substituted morpholine furan compounds , a niche but potent structural class in medicinal chemistry.

Executive Summary: The Pharmacophore Fusion

The fusion of a morpholine ring with a furan moiety creates a structural hybrid that leverages the physicochemical advantages of the morpholine (solubility, metabolic stability, hydrogen bonding) with the electronic richness of the furan (aromatic pi-stacking, hydrogen bond accepting).

While morpholine is a "privileged scaffold" found in drugs like Gefitinib and Linezolid , the furan ring is often viewed with caution due to potential metabolic liabilities. This guide dissects the 2-(furan-2-yl)morpholine scaffold, providing validated synthetic routes and critical structure-activity relationship (SAR) insights to navigate the toxicity-efficacy trade-off.

Core Structural Value

-

Morpholine (C2-Substitution): Introduces chirality and vectors for exploring solvent-accessible pockets in protein targets (e.g., Kinases, GPCRs).

-

Furan: Acts as a bioisostere for phenyl or pyridine rings, reducing lipophilicity (LogP) while maintaining planarity.

Synthetic Architectures: Construction of the Core

Constructing the 2-substituted morpholine ring specifically with a furan substituent requires overcoming the sensitivity of the furan ring to strong acids and oxidants. Two primary methodologies are recommended: the modern SnAP Reagent approach and the classical Amino-Alcohol Cyclization .

Method A: SnAP Reagent Annulation (The "Bode" Protocol)

Mechanism: This is the most efficient modern method for generating 2-substituted morpholines. It utilizes Stannyl Amine Protocol (SnAP) reagents which react with aldehydes (in this case, furfural ) to form the morpholine ring in a single step under mild conditions.

-

Advantages: High functional group tolerance; avoids harsh cyclization conditions that degrade furan.

-

Key Reagent: SnAP-M (Morpholine precursor) + Furan-2-carboxaldehyde.

Method B: Epoxide Ring-Opening & Cyclization

Mechanism: A stepwise approach involving the ring-opening of a furan-substituted epoxide by an amine, followed by cyclization.

-

Epoxidation: Conversion of 2-vinylfuran to the corresponding epoxide (challenging due to furan sensitivity).

-

Ring Opening: Nucleophilic attack by ethanolamine derivatives.

-

Cyclization: Intramolecular etherification (often requiring Mitsunobu conditions or base-mediated closure).

Critical SAR & Metabolic Liability (The "Furan Alert")

Researchers must address the metabolic activation of the furan ring.

The Toxicity Pathway

Furan rings are susceptible to oxidation by Cytochrome P450 2E1 (CYP2E1) .[1] This generates a cis-2-butene-1,4-dial, a highly reactive Michael acceptor that covalently binds to proteins and DNA, leading to hepatotoxicity.

Mitigation Strategies:

-

C2/C5 Substitution: Blocking the alpha-positions of the furan ring reduces metabolic oxidation rates.

-

Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) to the furan ring destabilizes the oxonium intermediate.

-

Scaffold Hopping: If toxicity is unmanageable, replacing furan with oxazole or isoxazole retains geometry while eliminating the metabolic alert.

Visualization of Pathways[2]

Diagram 1: SnAP Synthesis of 2-(Furan-2-yl)Morpholine

This diagram illustrates the radical-mediated cyclization mechanism used to construct the scaffold.

Caption: Figure 1. Single-step annulation of furfural using SnAP reagents via copper-mediated radical cyclization.

Diagram 2: Metabolic Bioactivation of Furan

This diagram details the toxicity mechanism that researchers must mitigate during lead optimization.

Caption: Figure 2.[2] Metabolic bioactivation pathway of furan rings leading to reactive dialdehyde toxicity.[1]

Detailed Experimental Protocol

Target Compound: 2-(Furan-2-yl)-4-tosylmorpholine (Precursor to free amine)

Reagents & Equipment[3][5]

-

Substrate: Furan-2-carboxaldehyde (1.0 equiv)

-

Reagent: SnAP-M Reagent (1.0 equiv)[3]

-

Catalyst: Cu(OTf)₂ (1.0 equiv)[4]

-

Ligand: 2,6-Lutidine (1.0 equiv)[4]

-

Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio)

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried flask, dissolve Furan-2-carboxaldehyde (1.0 mmol) in DCM (5 mL).

-

Add SnAP-M reagent (1.0 mmol) and 4Å molecular sieves.

-

Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.

-

Filter through a celite plug to remove sieves and concentrate in vacuo to isolate the crude imine.

-

-

Radical Cyclization:

-

Resuspend the crude imine in a mixture of DCM:HFIP (4:1, 10 mL).

-

Add 2,6-Lutidine (1.0 mmol) followed by Cu(OTf)₂ (1.0 mmol).

-

Note: The solution will turn a deep blue/green color.

-

Stir vigorously at RT for 12 hours under an inert atmosphere (Nitrogen/Argon).

-

-

Workup & Purification:

-

Quench the reaction with 10% aqueous NH₄OH (to chelate copper).

-

Extract with DCM (3 x 10 mL). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The furan-morpholine product typically elutes as a pale yellow oil.

-

-

Validation:

-

1H NMR (CDCl3): Look for the characteristic triplet of doublets at ~4.6 ppm (morpholine C2-H) and furan protons at 7.4, 6.3, and 6.2 ppm.

-

Quantitative Data Summary

| Parameter | Morpholine Scaffold | Furan Scaffold | 2-(Furan-2-yl)morpholine Hybrid |

| LogP (Lipophilicity) | -0.86 (Hydrophilic) | 1.34 (Lipophilic) | ~0.5 - 1.2 (Balanced) |

| H-Bond Acceptors | 2 (N, O) | 1 (O) | 3 (N, O, O) |

| Metabolic Stability | High | Low (CYP Oxidation) | Moderate (Requires substitution) |

| Solubility (aq) | Miscible | Poor | Moderate |

| Key Risk | None | Reactive Enals | Bioactivation |

References

-

Vo, C. V., & Bode, J. W. (2014). SnAP Reagents for the One-Step Synthesis of Medium Ring Saturated N-Heterocycles from Aldehydes.[6] Nature Chemistry. [Link]

-

Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines.[6] Organic Letters. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

-

Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.[7] Medicinal Research Reviews.[7] [Link]

-

Sartori, G., et al. (2004). Recent advances in the synthesis of morpholines. Tetrahedron. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. N-heterocycle synthesis with SnAP chemistry – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico binding affinity of 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

An In-Depth Technical Guide to the In Silico Binding Affinity of 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Executive Summary

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. By simulating molecular interactions, we can predict the binding affinity of novel compounds against therapeutic targets with increasing accuracy, thereby prioritizing experimental resources for the most promising candidates. This guide provides a comprehensive, in-depth technical walkthrough for determining the in silico binding affinity of the novel compound, This compound .

This document eschews a rigid template in favor of a narrative that mirrors the scientific process itself—from hypothesis generation based on chemical structure to a multi-stage computational validation. As your Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causal reasoning behind each methodological choice, ensuring a self-validating and robust computational experiment. Every claim and protocol is grounded in authoritative, verifiable sources to uphold the highest standards of scientific integrity.

Introduction: Decoding the Therapeutic Potential of this compound

The compound this compound is a unique chemical entity characterized by three key structural motifs: a furan ring, a morpholine ring, and an ethylamine side chain. In medicinal chemistry, these are not random assortments but rather "structural alerts" that hint at potential biological activity.

-

Morpholine: This heterocycle is recognized as a "privileged structure" in drug design. Its inclusion in a molecule can improve physicochemical properties like solubility and metabolic stability, and it is a common feature in drugs targeting the central nervous system (CNS), including enzyme inhibitors.[1][2]

-

Furan: The furan ring is a versatile aromatic system present in numerous bioactive natural products and synthetic drugs, contributing to a wide array of pharmacological effects, including anti-inflammatory and anticancer properties.[3][4]

-

Ethylamine: This scaffold is the backbone for a vast class of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs, strongly suggesting an interaction with monoaminergic systems.[5][6]

The combination of these fragments, particularly the morpholine and ethylamine groups, strongly suggests a potential interaction with targets in the CNS.[7] A highly plausible and scientifically sound hypothetical target is Monoamine Oxidase B (MAO-B) . MAO-B is a critical enzyme responsible for the degradation of key neurotransmitters. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[8] Therefore, this guide will use human MAO-B as the target protein to illustrate a complete in silico binding affinity workflow.

Part 1: The Computational Workflow: A Strategic Overview

The determination of binding affinity is not a single calculation but a multi-step process of increasing computational rigor and accuracy. Each stage serves to filter and refine our understanding of the molecular interaction, starting from a rapid, broad assessment and culminating in a detailed, dynamic analysis.

Caption: High-level overview of the in silico binding affinity workflow.

Part 2: Detailed Methodologies and Self-Validating Protocols

This section details the experimental protocols. The causality behind each step is explained to ensure that the workflow is not just a procedure to be followed, but a logical construct where each step validates the next.

Target Protein Preparation: Establishing a Validated Ground Truth

Expertise & Causality: The accuracy of any structure-based design hinges on the quality of the initial protein structure. We begin with an experimentally determined crystal structure, as it represents a physical reality. The preparation process involves "cleaning" this structure to make it computationally tractable, removing experimental artifacts and adding information (like hydrogen atoms) that are absent in most crystal structures but crucial for calculating molecular interactions.

Protocol: Preparing MAO-B for Docking

-

Structure Retrieval: Download the 3D crystal structure of human Monoamine Oxidase B (MAO-B) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2V5Z, which is a structure of MAO-B in complex with a known inhibitor. This provides a validated reference for the active site.

-

Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This ensures the docking simulation is not biased by existing molecules.

-

Protonation and Charge Assignment: Proteins in the PDB often lack hydrogen atoms. Use a dedicated tool (e.g., PDB2PQR server or the pdb2gmx module in GROMACS) to add hydrogens appropriate for a physiological pH (typically 7.4). This step is critical for correctly modeling hydrogen bonds.

-

Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM) to the protein. The force field is a set of parameters that defines the potential energy of the system, governing how atoms interact. This prepared structure is now the "receptor" for our docking experiment.

-

File Format Conversion: Save the prepared receptor in the .pdbqt format required by AutoDock Vina, which includes atomic charges and atom type definitions.

Ligand Preparation: Defining the Challenger Molecule

Expertise & Causality: The ligand, this compound, must be converted from a 2D representation (like a SMILES string) into a valid, low-energy 3D conformation. A high-energy or improperly charged 3D structure will produce unreliable docking results. Energy minimization is performed to find a stable, low-energy conformation of the molecule.

Protocol: Generating a Docking-Ready Ligand

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for our compound is NCC(N1CCOCC1)c2ccco2.

-

Generate 3D Coordinates: Use a tool like Open Babel or the online CORINA server to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 file).

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the 3D structure into a low-energy conformational state. This is a crucial self-validating step; a failure to converge suggests a problematic initial structure.

-

Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger charges are a common and rapid method suitable for docking.

-

File Format Conversion: Convert the energy-minimized, charged ligand structure into the .pdbqt format for use with AutoDock Vina.

Molecular Docking: Predicting the Initial Handshake

Expertise & Causality: Molecular docking is a computational screening technique that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[9] It uses a search algorithm to explore possible binding modes and a scoring function to estimate the binding affinity for each pose.[10] While the score is an approximation, it is highly effective for ranking potential poses and identifying promising candidates for more rigorous analysis.

Protocol: Docking with AutoDock Vina

-

Define the Binding Site: The binding site is defined as a "grid box" – a three-dimensional cube centered on the active site of the receptor. Using the co-crystallized ligand from the original PDB file (2V5Z) as a guide, we center our grid box to encompass the known binding pocket of MAO-B.

-

Configuration: Create a configuration file that specifies the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a higher value increases computational time but also the chance of finding the optimal pose).

-

Execution: Run the AutoDock Vina software using the configuration file. Vina will perform the docking calculations and output a file containing the top-ranked binding poses and their corresponding binding affinity scores (in kcal/mol).

-

Pose Analysis: Visualize the output poses in a molecular viewer. The best pose is typically the one with the lowest binding energy score. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein to assess the plausibility of the predicted binding mode.

Hypothetical Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.00 | TYR435, GLN206, CYS172 |

| 2 | -8.2 | 1.21 | TYR435, PHE343, LEU171 |

| 3 | -7.9 | 2.54 | ILE199, TYR398, PHE208 |

This table represents plausible, hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulation: Observing the Dance

Expertise & Causality: Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment (water, ions, constant temperature and pressure).[10] A ligand that is stable in the binding pocket throughout the simulation is more likely to be a true binder.

Caption: Step-by-step workflow for Molecular Dynamics (MD) simulation.

Protocol: GROMACS MD Simulation Workflow

-

System Building: Take the top-ranked docked pose from the previous step. Place the protein-ligand complex in the center of a cubic box.

-

Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E). This simulates the aqueous environment of the cell.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic physiological salt concentration (typically ~0.15 M).

-

Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts (steric clashes) introduced during the setup.

-

Equilibration: Perform two phases of equilibration. First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to settle around the complex. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density.

-

Production Run: Once the system is stable (as judged by plateaus in temperature, pressure, and density), run the production MD simulation for a significant period (e.g., 100 nanoseconds) to collect data for analysis.

-

Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex is not drifting or unfolding.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in loop regions is normal; high fluctuation in the ligand or active site residues may indicate instability.

-

Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over time. Persistent hydrogen bonds suggest a stable interaction.

-

Hypothetical MD Simulation Stability Data

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 1.8 Å | 0.3 Å | Stable protein fold |

| Ligand RMSD (fit to protein) | 1.1 Å | 0.4 Å | Ligand is stable in the binding pocket |

| Ligand-Protein H-Bonds | 2.5 | 0.8 | Consistent hydrogen bonding is maintained |

This table represents plausible, hypothetical data for illustrative purposes.

Binding Free Energy Calculation: Quantifying the Affinity

Expertise & Causality: While MD simulations confirm stability, they do not directly yield a binding affinity value. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) provide a more accurate estimate of the binding free energy (ΔG_bind) than docking scores by analyzing a series of snapshots from the stable MD trajectory.[2]

Protocol: MM/PBSA Calculation

-

Trajectory Sampling: Extract snapshots (frames) at regular intervals from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of three states: the protein-ligand complex, the isolated protein, and the isolated ligand. The total free energy for each state is composed of:

-

Molecular Mechanics Energy (ΔE_MM): Bond, angle, dihedral, and van der Waals energies.

-

Polar Solvation Energy (ΔG_polar): The energy required to transfer the molecule from a vacuum to the polar solvent.

-

Non-Polar Solvation Energy (ΔG_nonpolar): The energy associated with creating a cavity in the solvent.

-

-

Binding Free Energy (ΔG_bind): Calculate the final binding free energy using the following equation:

ΔG_bind = G_complex - (G_protein + G_ligand)

A more negative ΔG_bind indicates a stronger binding affinity.

Hypothetical Binding Free Energy Results

| Energy Component | Average Contribution (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -18.9 |

| Polar Solvation Energy | +35.2 |

| Non-Polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -33.5 |

This table represents plausible, hypothetical data for illustrative purposes.

Conclusion and Forward Look

This in-depth guide has outlined a robust, multi-stage computational workflow to determine the in silico binding affinity of this compound for the hypothetical, yet plausible, target MAO-B.

-

Molecular docking predicted a favorable binding pose with an initial affinity score of -8.5 kcal/mol .

-

Molecular dynamics simulations over 100 ns confirmed that this pose was stable within the enzyme's active site, with key hydrogen bonds being maintained.

-

MM/PBSA calculations refined the binding affinity estimate to a more quantitative ΔG_bind of -33.5 kcal/mol , suggesting a strong and favorable interaction.

Collectively, these results provide a compelling, data-driven hypothesis that this compound is a potent binder of MAO-B. This in silico evidence serves as a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro experimental validation. This workflow exemplifies how modern computational techniques can accelerate the drug discovery pipeline, reduce costs, and focus laboratory efforts on compounds with the highest probability of success.

References

-

Bonomo, S., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Bonomo, S., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Gawad, J., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Contreras-Cruz, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Al-Dies, A. M., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Bonomo, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Zhang, Z., et al. (2024). In Silico Generation of Structural and Intermolecular Binding Affinity Data with Reasonable Accuracy: Expanding Horizons in Drug Discovery and Design. Preprints.org. [Link]

-

Al-Dies, A. M., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

-

Anonymous. (2024). Pharmacological activity of furan derivatives. FX Med. [Link]

-

Tan, Y. M., et al. (2022). A Guide to In Silico Drug Design. PubMed. [Link]

-

Wikipedia Contributors. (2024). Phenethylamine. Wikipedia. [Link]

-

Sharma, P., & Kumar, V. (2023). In-silico Studies: Pioneering The Future Of Drug Discovery. International Journal of Scientific Development and Research. [Link]

-

Lang, S., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Cresset. [Link]

-

Li, H., et al. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. [Link]

-

Sabatucci, J. P., et al. (2010). Heterocyclic cycloalkanol ethylamines as norepinephrine reuptake inhibitors. PubMed. [Link]

-

Sen, S., et al. (2017). Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. [Link]

-

Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemical Stability and Optimization of Furan-Morpholine Hybrid Scaffolds

Executive Summary

The furan-morpholine hybrid scaffold represents a classic "high-risk, high-reward" structural motif in medicinal chemistry. While the morpholine moiety offers superior solubility and pharmacokinetic (PK) modulation, the furan ring introduces significant chemical and metabolic liabilities. This guide dissects the mechanistic causes of this instability—specifically the formation of the toxic metabolite cis-2-butene-1,4-dial (BDA) and acid-catalyzed ring opening—and provides actionable protocols for assessment and structural optimization.

The Stability Paradox: Electronic Mechanistic Analysis

To successfully deploy this scaffold, one must understand the electronic conflict at its core.

The Furan Liability

Furan is a

-

Electrophilic Attack: Protonation leads to ring opening.

-

Oxidation: The electron-rich ring is a prime target for cytochrome P450 enzymes.[1]

The Morpholine Aggravation

Morpholine is a secondary amine (pKa ~8.3) often used to improve lipophilicity efficiency (LipE). However, its nitrogen atom possesses a lone pair that acts as a strong electron donor (+M effect).

-

The Conflict: If the morpholine is directly conjugated to the furan ring, it pushes electron density into an already electron-rich system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the furan ring exponentially more susceptible to oxidative degradation and electrophilic attack than furan alone.

Metabolic Stability & Toxicity: The BDA Pathway

The primary failure mode for furan-containing drugs in late-stage development is hepatotoxicity driven by metabolic activation.

Mechanism of Bioactivation

The furan ring undergoes oxidation by CYP450 enzymes (primarily CYP2E1) to form an unstable epoxide or radical intermediate. This rapidly rearranges into cis-2-butene-1,4-dial (BDA) , a highly reactive

Pathway Visualization

The following diagram illustrates the critical bioactivation pathway that must be screened for.

Figure 1: The metabolic activation pathway of furan leading to toxic BDA formation.

Chemical Stability Assessment Protocols

Do not rely on standard stability screens alone. Furan scaffolds require "stress testing" to identify liabilities early.

Protocol A: Acid-Catalyzed Hydrolysis Profiling

Objective: Assess susceptibility to Paal-Knorr reversal (ring opening) in simulated gastric fluid.

Methodology:

-

Preparation: Dissolve test compound to 10 µM in DMSO.

-

Incubation: Dilute 1:100 into 0.1 M HCl (pH 1.0) and Phosphate Buffer (pH 7.4) as a control. Incubate at 37°C.

-

Sampling: Aliquot at T=0, 1h, 4h, and 24h. Quench immediately with cold acetonitrile + 1% TEA (to neutralize acid and stop hydrolysis).

-

Analysis (LC-MS/MS): Monitor for the parent mass loss (-M) and the appearance of the ring-opened 1,4-dicarbonyl species (+18 Da, hydration product).

-

Pass Criteria: >90% parent remaining after 4h at pH 1.0.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Confirm formation of BDA or reactive epoxides before animal studies.

Methodology:

-

System: Human Liver Microsomes (HLM) supplemented with NADPH.

-

Trapping Agent: Add Glutathione (GSH) or N-Acetyl Cysteine (NAC) at 5 mM excess.

-

Incubation: 60 minutes at 37°C.

-

Analysis: Scan for GSH conjugates (Parent + 307 Da) or specific BDA-GSH adducts (cyclic pyrrole derivatives formed from BDA reacting with GSH).

-

Interpretation: High adduct formation indicates a high risk of idiosyncratic toxicity.

Structural Optimization Strategies

If the scaffold fails the above protocols, use the following decision matrix to stabilize the core.

Electronic Deactivation

To stabilize the furan, you must lower its HOMO energy.

-

Strategy: Introduce strong Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -CN, -F) directly onto the furan ring.

-

Effect: This pulls electron density away from the ring oxygen, reducing susceptibility to both acid protonation and CYP oxidation.

Bioisosteric Replacement

If the furan ring is not essential for specific H-bonding interactions, replace it.

-

Thiophene: Sulfur is less electronegative and the ring has higher aromaticity (resonance energy ~29 kcal/mol). It is significantly more stable to acid and oxidation.

-

Oxazole: Introduces a nitrogen atom into the ring, reducing electron density and improving metabolic stability.

Optimization Workflow

Figure 2: Decision tree for stabilizing furan-morpholine scaffolds.

Summary Data Tables

Table 1: Comparative Stability of Heterocyclic Cores

| Scaffold Core | Resonance Energy | Acid Stability (pH 1) | Metabolic Risk (CYP) | Solubility Impact |

| Furan | Low (16 kcal/mol) | Poor (Ring opens) | High (BDA formation) | Moderate |

| Thiophene | High (29 kcal/mol) | Excellent | Low | Low (Lipophilic) |

| Oxazole | Moderate | Good | Low | Good |

| Benzene | High (36 kcal/mol) | Excellent | Low | Poor |

References

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995).[3] "Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan." Chemical Research in Toxicology.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Sperry, J. B., & Wright, D. L. (2005).[4] "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development.

-

Stamhuis, E. J., et al. (1965). "Mechanism of reactions of furans I: A kinetic study of the acid-catalyzed hydrolysis of furan." Recueil des Travaux Chimiques des Pays-Bas.

Sources

- 1. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 2-Furan-2-yl-2-morpholin-4-yl-ethylamine

Introduction & Molecule Profile[2][3][4][5]

2-Furan-2-yl-2-morpholin-4-yl-ethylamine (CAS: 876717-86-1) is a vicinal diamine scaffold featuring a furan ring and a morpholine moiety.[1][2][3] This structural motif is highly valued in medicinal chemistry as a pharmacophore for exploring G-protein coupled receptors (GPCRs) and kinase inhibition.[1][2] The presence of the furan ring provides a bioisostere for phenyl groups, improving solubility and metabolic profiles, while the morpholine ring often enhances bioavailability.[1][2]

This application note details a robust, two-step synthesis protocol designed for high purity and scalability. The route utilizes a Nitro-Mannich (Aza-Henry) condensation followed by a selective Nitro Reduction .[1][2] This pathway is preferred over Strecker synthesis for its operational simplicity and avoidance of cyanide reagents.[2]

Chemical Structure Analysis[1][2][4][7][8]

Retrosynthetic Analysis & Pathway

The synthesis is designed around the construction of the C-C bond between the furan-bearing carbon and the nitromethane anion, utilizing the morpholine to form the intermediate iminium species in situ.[1][2]

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway utilizing the Nitro-Mannich condensation strategy.

Experimental Protocol

Step 1: Synthesis of 1-(Furan-2-yl)-1-morpholino-2-nitroethane

Reaction Type: Three-Component Nitro-Mannich (Aza-Henry) Condensation.[1][2]

Objective: To couple the three building blocks into the

Reagents & Materials

| Reagent | Equiv.[2][7][8][9] | MW | Density | Notes |

| Furan-2-carboxaldehyde | 1.0 | 96.08 | 1.16 g/mL | Distill if dark/polymerized |

| Morpholine | 1.1 | 87.12 | 1.00 g/mL | Dry over KOH |

| Nitromethane | 1.5 | 61.04 | 1.14 g/mL | Solvent & Reagent |

| Ethanol (Abs.)[1][2] | Solvent | - | - | Solvent volume: 5 mL/mmol |

| Acetic Acid | 0.1 | 60.05 | - | Catalytic additive |

Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][10][4]

-

Addition: Add Furan-2-carboxaldehyde (20.0 mmol, 1.92 g) and Ethanol (20 mL).

-

Amine Addition: Add Morpholine (22.0 mmol, 1.92 g) dropwise over 5 minutes. The solution may warm slightly (exothermic iminium formation).[1][2] Stir at Room Temperature (RT) for 30 minutes.

-

Nitro Addition: Add Nitromethane (30.0 mmol, 1.83 g) followed by catalytic Acetic Acid (2.0 mmol, 120 mg).[1][2]

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes).[1][2] The aldehyde spot (

) should disappear, and a new polar spot ( -

Workup: Cool to RT. Concentrate the solvent under reduced pressure (rotary evaporator).

-

Purification: The residue is often an oil that solidifies upon standing.[2] Recrystallize from Ethanol/Ether or purify via flash column chromatography (Gradient: 10%

40% EtOAc/Hexane).[1][2]-

Yield Target: 75–85%

-

Appearance: Yellowish solid or viscous oil.[2]

-

Step 2: Reduction to this compound

Reaction Type: Nitro Group Reduction.[1][2] Objective: Selective reduction of the nitro group to a primary amine without hydrogenating the furan ring.[1][2]

Reagents & Materials

| Reagent | Equiv.[2][7][8] | MW | Notes |

| Nitro Intermediate (Step 1) | 1.0 | ~240.2 | - |

| Raney Nickel (Slurry) | 20 wt% | - | Active catalyst |

| Hydrazine Hydrate | 5.0 | 50.06 | Hydrogen donor |

| Methanol | Solvent | - | 10 mL/mmol |

Alternative:

Procedure (Raney Ni Method)

-

Safety Check: Raney Nickel is pyrophoric.[2] Handle under water or solvent at all times.[2]

-

Setup: Place the Nitro Intermediate (10.0 mmol) in a 100 mL flask and dissolve in Methanol (50 mL).

-

Catalyst Addition: Carefully add Raney Nickel slurry (approx.[2] 0.5 g wet weight).[2]

-

Reduction: Warm the mixture to 40°C. Add Hydrazine Hydrate (50.0 mmol) dropwise over 20 minutes.

-

Completion: Reflux for 2 hours. Monitor by TLC (formation of a baseline amine spot, ninhydrin active).[1][2]

-

Filtration: Cool to RT. Filter the catalyst through a Celite pad.[1][2] Do not let the catalyst dry out (fire hazard); rinse immediately with water/methanol.[2]

-

Isolation: Concentrate the filtrate. Dissolve the residue in DCM (50 mL) and wash with Brine (20 mL).[1][2] Dry over

.[2] -

Final Purification: The amine can be converted to its dihydrochloride salt for storage.[2]

Analytical Validation

| Test | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Confirms integrity of furan ring.[1][2] | |

| Characteristic morpholine signal.[1][2] | ||

| Characteristic morpholine signal.[1][2] | ||

| Benzylic-like proton.[1][2] | ||

| Methylene adjacent to primary amine.[1][2] | ||

| Mass Spec (ESI+) | m/z = 197.1 | Confirms molecular weight.[1][2] |

| Appearance | White to off-white crystalline solid (HCl salt) | High purity indicator.[1][2] |

Safety & Troubleshooting

Critical Hazards[1][2]

-

Furan Derivatives: Potential carcinogens.[2][11] Handle in a fume hood.

-

Nitromethane: Shock-sensitive explosive when dry or under high pressure/heat.[2] Do not distill to dryness.[2]

-

Raney Nickel: Pyrophoric.[2] Keep wet.[2] Dispose of in a dedicated waste container containing water.[2]

Troubleshooting Guide

-

Issue: Low yield in Step 1 (Nitro-Mannich).

-

Issue: Furan ring reduction (Step 2).

References

-

Mahasneh, A. S. (2006).[1][2][12] "Synthesis of Some 2-Aminonitroethanes via Silica Gel Catalyzed Nitro-Mannich Reaction." Zeitschrift für Naturforschung B, 61(9), 1162–1165.[1][2] Link

-

Anderson, J. C., et al. (2000).[1][2] "The Nitro-Mannich Reaction." Journal of the Chemical Society, Perkin Transactions 1, (18), 3025–3027.[1][2] Link

-

Ballini, R., et al. (2005).[1][2] "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews, 105(3), 933–972.[1][2] Link[1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives using polyether sulfone sulfamic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Sulfonation, formylation, Mannich and acetylation of furan [quimicaorganica.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

Reductive amination methods for furan-morpholine derivatives

An Application Guide to Reductive Amination Methods for the Synthesis of Furan-Morpholine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed overview of reductive amination strategies for synthesizing furan-morpholine derivatives. The furan scaffold is a crucial component in numerous pharmacologically active compounds, valued for its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and drug-receptor interactions.[1][2] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of drug candidates due to its balanced lipophilicity and hydrophilicity.[3][4][5] The combination of these two moieties through a stable amine linkage, synthesized efficiently via reductive amination, offers a powerful route to novel chemical entities with significant therapeutic potential.

Reductive amination is a cornerstone of amine synthesis, prized for its versatility and efficiency in converting a carbonyl group into an amine through an intermediate imine.[6] This one-pot reaction is a preferred industrial method as it is often catalytic, proceeds under mild conditions, and generates water as the primary byproduct, aligning with the principles of green chemistry.[6][7]

The Mechanism: A Two-Step, One-Pot Transformation

The reductive amination process involves two principal stages that occur sequentially in the same reaction vessel:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (morpholine) on the carbonyl carbon of the furan aldehyde or ketone. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal readily dehydrates to form a transient iminium ion. This step is reversible, and the equilibrium is typically driven forward by the subsequent reduction.[6][8]

-

Hydride Reduction: A reducing agent, present in the reaction mixture, selectively delivers a hydride to the electrophilic carbon of the iminium ion.[8][9] This irreversible step quenches the equilibrium and yields the final tertiary amine product. The selectivity of the reducing agent is paramount; it must reduce the iminium ion much faster than it reduces the starting carbonyl compound.[10]

Caption: The core mechanism of reductive amination.

Strategic Reagent Selection: A Comparative Overview

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. It dictates the reaction conditions, solvent system, and overall success.

| Reagent | Common Name | Key Characteristics & Causality | Typical Solvents |

| NaBH(OAc)₃ | STAB | High Selectivity & Mildness: The electron-withdrawing acetate groups moderate the hydride's reactivity, making it selective for the protonated iminium ion over the less electrophilic starting aldehyde.[11][12] This prevents byproduct formation and allows for a one-pot procedure without strict pH control. It is less toxic than cyanoborohydride.[13] | Dichloroethane (DCE), Tetrahydrofuran (THF)[14][15] |

| NaBH₃CN | Sodium Cyanoborohydride | pH-Dependent Selectivity: A classic reagent that is stable in mildly acidic conditions (pH 4-6).[16] At this pH, iminium formation is favored, and the iminium ion is more readily reduced than a protonated aldehyde. However, its high toxicity and the potential for cyanide in the waste stream are significant drawbacks.[12] | Methanol (MeOH), Ethanol (EtOH) |

| NaBH₄ | Sodium Borohydride | High Reactivity, Low Selectivity: A powerful and inexpensive hydride source, but it can readily reduce the starting furan aldehyde to furfuryl alcohol.[10][14] To be used effectively, an indirect (two-step, one-pot) approach is required where the imine is allowed to form completely before the reductant is added.[11][15] | Methanol (MeOH), Ethanol (EtOH) |

| H₂ / Metal Catalyst | Catalytic Hydrogenation | Green & Scalable: Utilizes hydrogen gas and a heterogeneous catalyst (e.g., Pd/C, Ni, Ru).[6][17] This method is highly atom-economical and ideal for large-scale synthesis. The catalyst facilitates both imine formation and its subsequent reduction.[18] Catalyst choice is crucial to prevent over-reduction of the furan ring.[7] | Water, Alcohols (MeOH, EtOH), Dioxane[7][17] |

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis of furan-morpholine derivatives.

Protocol 1: Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is the modern standard for laboratory-scale reductive aminations due to its high yield, operational simplicity, and enhanced safety profile.[13][15]

Materials:

-

Furan-2-carbaldehyde (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add furan-2-carbaldehyde (1.0 equiv) and the chosen solvent (DCE or THF, approx. 0.2 M concentration).

-

Add morpholine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and iminium ion intermediates.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. Causality Note: STAB is moisture-sensitive; adding it portion-wise under an inert atmosphere prevents uncontrolled reaction and degradation.[14]

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product via column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation using a Nickel Catalyst

This protocol is adapted from literature demonstrating the efficient synthesis of a furan-morpholine derivative from 5-hydroxymethylfurfural (HMF) and is suitable for scaling up.[17][19]

Materials:

-

5-Hydroxymethylfurfural (HMF) (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Ni₆AlOₓ catalyst (or a similar supported Ni or Pd catalyst)

-

Water or Ethanol as solvent

-

Hydrogen (H₂) gas

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer and gas inlet/outlet

-

Filtration apparatus (e.g., Celite pad)

Step-by-Step Procedure:

-

Charge the high-pressure autoclave with HMF (1.0 equiv), morpholine (1.2 equiv), the chosen solvent (e.g., water), and the Ni-based catalyst (typically 5-10 mol% relative to HMF).

-

Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a hydrogen one.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 bar).[19]

-

Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Causality Note: Temperature and pressure are critical parameters that control the reaction rate and selectivity. These conditions are optimized to favor imine reduction while minimizing furan ring saturation.[17]

-

Maintain the reaction under these conditions for the specified time (e.g., 6 hours), monitoring the pressure drop to gauge hydrogen uptake.[19]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Wash the catalyst on the filter with a small amount of the reaction solvent.

-

Isolate the product from the filtrate, typically by solvent evaporation followed by extraction or crystallization. Further purification can be achieved by column chromatography if needed.

Laboratory Workflow and Logic

The following diagram illustrates a typical one-pot reductive amination workflow, emphasizing the logical progression from reaction setup to product isolation.

Caption: Standard laboratory workflow for reductive amination.

References

-

A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Available at: [Link] reductive-amination-mechanism

-

Reductive Amination. Chemistry Steps. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Can someone please explain reductive amination. Reddit. Available at: [Link]

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PMC. Available at: [Link]

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega - ACS Publications. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]

-

A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. Available at: [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]

-

A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ResearchGate. Available at: [Link]

-

Biotransamination of Furan-Based Aldehydes with Isopropylamine: Enzyme Screening and pH Influence. Chemistry – A European Journal. Available at: [Link]

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer. Available at: [Link]

-